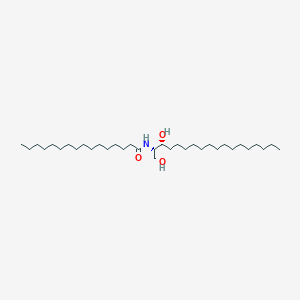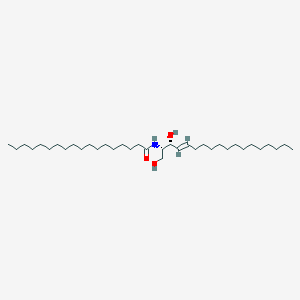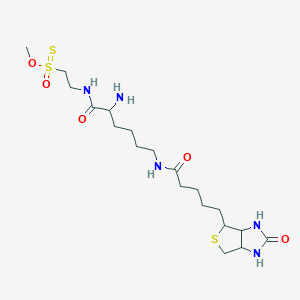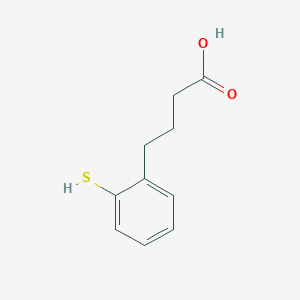
Hexabromoethane
Overview
Description
Hexabromoethane (HBE), also known as perbromoethane, is a perbromocarbon with the chemical formula C2Br6 . It appears as yellowish-white crystals . It decomposes to tetrabromoethylene upon heating and, like many other halocarbons, HBE decomposes when exposed to radiation .
Synthesis Analysis
While specific synthesis methods for Hexabromoethane were not found in the search results, it’s known that it can decompose to tetrabromoethylene upon heating .Molecular Structure Analysis
Hexabromoethane has a molecular formula of C2Br6 . The molecule contains a total of 7 bonds, all of which are non-Hydrogen bonds . The 2D chemical structure image of Hexabromoethane is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
Hexabromoethane decomposes to tetrabromoethylene upon heating . Like many other halocarbons, HBE decomposes when exposed to radiation .Physical And Chemical Properties Analysis
Hexabromoethane has a molar mass of 503.446 g·mol−1 . It appears as yellowish crystals and has a boiling point of 210–215 °C . The density of Hexabromoethane is 3.6±0.1 g/cm3 .Scientific Research Applications
Supramolecular Interactions
Hexabromoethane has been studied for its supramolecular interactions with cyclopentadienyl ruthenium bromides . The interaction results in the deposition of two different isostoichiometric co-crystals, 2[CpRu(CO)2Br]·C2Br6, one crystallising in space group P (Z = 1) and the other in P21/n (Z = 4) . This study helps to better define the nature of intermolecular interactions in the solid state .
Phase Transition
The phase transition point of solid hexabromoethane was found at 177°C . Above this temperature, the crystal is a body-centered cubic lattice with two molecules . This property is important for understanding the behavior of hexabromoethane under different conditions.
Decomposition
Hexabromoethane decomposes to tetrabromoethylene upon heating . This property can be used in chemical reactions where tetrabromoethylene is needed.
Radiation Exposure
Like many other halocarbons, hexabromoethane decomposes when exposed to radiation . This property can be used in radiation studies and potentially in radiation therapy.
Halogen Bonding
Hexabromoethane has been used in studies to understand halogen bonding . These studies are important in the field of supramolecular chemistry.
Electrostatic Organisation
Hexabromoethane has been used in studies to understand electrostatic organisation . This is important in the field of crystal engineering.
Mechanism of Action
C2Br6C_2Br_6C2Br6
. It is a yellowish-white crystalline solid that has been used in various applications. However, its mechanism of action is not well-studied and the information available is limited. Here is what we know so far:Mode of Action
Hexabromoethane decomposes upon heating to form tetrabromoethylene . Like many other halocarbons, it also decomposes when exposed to radiation
properties
IUPAC Name |
1,1,1,2,2,2-hexabromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPQMDDRCILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208128 | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexabromoethane | |
CAS RN |
594-73-0 | |
| Record name | Hexabromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?
A: Hexabromoethane (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []
Q2: How does the presence of bromine atoms influence the intermolecular interactions of hexabromoethane?
A: The bromine atoms in hexabromoethane contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between hexabromoethane molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []
Q3: What is known about the crystal structure of hexabromoethane?
A: Hexabromoethane exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of hexabromoethane. [] Interestingly, hexabromoethane undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []
Q4: What spectroscopic techniques have been used to study hexabromoethane?
A: Raman spectroscopy has been extensively used to study the vibrational modes of hexabromoethane. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []
Q5: Has computational chemistry been used to study hexabromoethane, and if so, what insights have been gained?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of hexabromoethane, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving hexabromoethane. []
Q6: What are the implications of the phase transition observed in hexabromoethane for its material properties?
A: The phase transition in hexabromoethane from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.
Q7: Has hexabromoethane been explored for any catalytic applications?
A: While the provided research papers do not explicitly mention catalytic applications of hexabromoethane, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []
Q8: How is hexabromoethane synthesized?
A: While not explicitly detailed in the provided papers, one study describes hexabromoethane as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for hexabromoethane synthesis.
Q9: How is hexabromoethane being studied in the context of "hot atom chemistry"?
A: Several research papers highlight the use of hexabromoethane in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)








